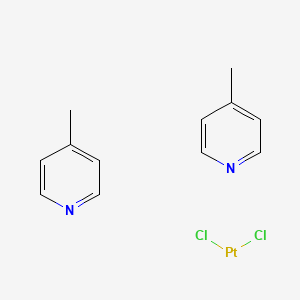

Platinum, dichlorobis(4-methylpyridine)-

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

72151-35-0 |

|---|---|

Molekularformel |

C12H14Cl2N2Pt |

Molekulargewicht |

452.2 g/mol |

IUPAC-Name |

dichloroplatinum;4-methylpyridine |

InChI |

InChI=1S/2C6H7N.2ClH.Pt/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

QSELGNNRTDVSCR-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=CC=NC=C1.CC1=CC=NC=C1.Cl[Pt]Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Stereochemical Control of Dichlorobis 4 Methylpyridine Platinum Ii

Conventional Synthetic Routes to cis- and trans-Dichlorobis(4-methylpyridine)platinum(II)

Conventional methods for synthesizing the cis and trans isomers of dichlorobis(4-methylpyridine)platinum(II) typically rely on ligand substitution reactions starting from readily available platinum(II) precursors. The choice of starting material and reaction sequence is critical for directing the synthesis towards the desired isomer.

The most common platinum(II) precursor for these syntheses is potassium tetrachloroplatinate(II) (K₂PtCl₄). The direct reaction of K₂PtCl₄ with two equivalents of 4-methylpyridine (B42270) (also known as 4-picoline) in an aqueous or alcoholic solution typically leads to the formation of the cis isomer, cis-dichlorobis(4-methylpyridine)platinum(II). researchgate.netnih.gov This outcome is governed by the trans effect, where the chloride ligands have a greater trans-directing influence than the incoming 4-methylpyridine ligand.

Reaction Scheme for cis Isomer: K₂[PtCl₄] + 2 (4-CH₃C₅H₄N) → cis-[PtCl₂(4-CH₃C₅H₄N)₂] + 2 KCl

The synthesis of the trans isomer is less direct. It is often achieved through the isomerization of the cis complex. researchgate.net Heating the cis isomer in a high-boiling point solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), can induce conversion to the thermodynamically more stable trans isomer. researchgate.net

An alternative route to the trans isomer involves starting with a precursor that forces the desired stereochemistry. For example, the reaction of cis-[Pt(DMSO)₂Cl₂] with 4-methylpyridine (4-pic) has been shown to initially form trans-[Pt(4-pic)(DMSO)Cl₂], which can then be further reacted or isomerized. cdnsciencepub.com

Solvent choice and reaction conditions play a pivotal role in the synthesis of dichlorobis(4-methylpyridine)platinum(II), influencing reaction rates, product solubility, and isomer purity.

Solvent: The reaction of K₂PtCl₄ with pyridine (B92270) derivatives has been effectively studied in solvents like dimethylformamide (DMF). researchgate.net Water is also a common solvent for the initial synthesis of the cis isomer from K₂PtCl₄. researchgate.netmdpi.com For isomerization from cis to trans, high-boiling, coordinating solvents like DMSO are effective. researchgate.net In some syntheses of related complexes, the use of co-solvents like 2-methoxy ethanol (B145695) has been shown to be highly effective for dissolving starting materials, though the ratio to water can be critical for successful product precipitation. nih.gov Studies on similar platinum complexes have indicated that solvent effects on reactivity are dominated by the solvation of the initial reactants rather than the transition state. rsc.org

Temperature: Temperature is a critical parameter. The initial formation of the cis isomer is typically carried out at room or slightly elevated temperatures. The isomerization to the trans form, however, requires significant heating. researchgate.netnih.gov In related syntheses, it has been noted that temperatures exceeding 95°C can lead to the reduction of Pt(II) to Pt(0), which diminishes the yield. nih.gov

The table below summarizes the conditions for conventional synthesis.

Table 1: Conventional Synthetic Conditions

| Target Isomer | Precursor | Ligand | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| cis | K₂[PtCl₄] | 4-Methylpyridine | Water | Room Temperature | researchgate.net |

Novel Synthetic Approaches and Strategies for Enhanced Isomer Purity and Yield

Research into platinum complexes continues to yield novel synthetic methods aimed at improving efficiency, yield, and stereochemical control.

One effective strategy for preparing the cis isomer with high purity involves a two-step process starting from cis-[Pt(DMSO)₂Cl₂]. cdnsciencepub.com The initial reaction with 4-methylpyridine first yields the trans product, which subsequently isomerizes to a mixture of cis and trans isomers. Careful control of this isomerization process allows for the isolation of the cis isomer in high purity. cdnsciencepub.com

Another strategic approach involves coordinating the primary heterocyclic ligand to the platinum center first, before introducing ancillary ligands. nih.gov This method, while described for different ligands, provides a pathway that can lead to good purity and yield by controlling the reaction sequence. nih.gov

Microwave-assisted synthesis represents a modern technique that can significantly accelerate reaction times. For related platinum-pyridine type complexes, reactions of K₂[PtCl₄] with the ligand under microwave irradiation have been successful, often requiring only minutes at a moderate temperature (e.g., 60°C) compared to hours or days for conventional methods. mdpi.com

Mechanistic Investigations of Isomer Formation and Interconversion

The formation and interconversion of cis and trans isomers of dichlorobis(4-methylpyridine)platinum(II) are governed by fundamental mechanistic principles of square-planar chemistry.

The isomerization of cis-[PtCl₂(4-CH₃C₅H₄N)₂] to the trans isomer in solution is a well-documented process. researchgate.net This transformation is typically not spontaneous under ambient conditions but can be induced thermally, often in the presence of a coordinating solvent or a catalytic amount of free ligand. researchgate.netnih.gov

The mechanism is believed to proceed through a dissociative or solvent-assisted pathway. In a coordinating solvent like DMSO, a solvent molecule may displace one of the ligands (either a chloride or a 4-methylpyridine) to form a five-coordinate transition state or a four-coordinate intermediate. The subsequent re-coordination of the displaced ligand can occur at a different position, leading to the more thermodynamically stable trans geometry. The presence of excess 4-methylpyridine can also catalyze the isomerization through a similar associative pathway involving a five-coordinate intermediate.

The table below summarizes key findings from isomerization studies.

Table 2: Research Findings on Isomerization

| Starting Isomer | Conditions | Result | Proposed Mechanism | Reference |

|---|---|---|---|---|

| cis-[Pt(pm)₂Cl₂]* | Heating in DMSO | Formation of trans isomer | Solvent-assisted pathway | researchgate.net |

| cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Thermal (solid state or solution) | Formation of trans isomer | Thermal rearrangement | nih.gov |

| trans-[Pt(4-pic)(DMSO)Cl₂] | In solution | Isomerizes to a mixture of cis and trans isomers | Equilibrium process | cdnsciencepub.com |

Note: pm = pyrimidine (B1678525) derivative, demonstrating a similar process.

The relative stability of the cis and trans isomers and the ease of their interconversion are influenced by several factors:

Trans Effect: The trans effect is a dominant factor in the synthesis of these complexes. nih.gov It describes the ability of a ligand to labilize the ligand positioned trans to it. In the reaction of [PtCl₄]²⁻, the Cl⁻ ligand has a stronger trans effect than 4-methylpyridine. Therefore, after the first pyridine ligand binds, the second pyridine will preferentially substitute a chloride that is cis to the first pyridine, leading to the kinetic product, the cis isomer.

Thermodynamic Stability: In many square-planar Pt(II) complexes of the type [PtL₂X₂], the trans isomer is the thermodynamically more stable product. This is often attributed to reduced steric hindrance between the larger L ligands (4-methylpyridine) in the trans configuration compared to the cis arrangement. The conversion from the kinetically favored cis product to the thermodynamically favored trans product is what drives the isomerization process upon heating.

Solvent and Ligand Concentration: As discussed, coordinating solvents can facilitate isomerization by participating in the reaction mechanism. researchgate.net The presence of a free ligand in solution can also catalyze the interconversion between isomers.

Synthesis of Dichlorobis(4-methylpyridine)platinum(II) Derivatives and Analogues with Modified Ligands

The synthesis of derivatives and analogues of dichlorobis(4-methylpyridine)platinum(II) involves strategic modifications of the pyridine ligand to modulate the electronic and steric properties of the resulting complexes. These modifications can influence the reactivity, stability, and potential applications of the platinum compounds. Research in this area has explored a variety of substituted pyridine and related heterocyclic ligands, leading to a diverse library of platinum(II) complexes.

A common synthetic approach involves the reaction of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or dichlorido(cis-cyclooctene)platinum(II) dimer ([PtCl₂(coe)]₂), with the desired modified pyridine ligand. The choice of starting material and reaction conditions can direct the stereochemical outcome, yielding either the cis or trans isomer of the final product.

For instance, the reaction of K₂PtCl₄ with substituted pyrimidines (which are N-heterocyclic analogues of pyridine) in an aqueous medium typically yields the cis-isomers of the form cis-[Pt(pm)₂X₂] (where pm = substituted pyrimidine and X = Cl, Br). researchgate.net The corresponding trans-isomers can then be obtained through isomerization of the cis complexes, often by heating in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Another versatile method employs the [PtCl₂(coe)]₂ precursor, which is particularly useful for synthesizing complexes with bulky ligands. The reaction involves the displacement of the labile cyclooctene (B146475) ligand by the incoming modified pyridine ligand. This strategy has been successfully used to prepare platinum(II) coordination complexes with iminopyridine ligands, which are formed from the condensation of a pyridinecarboxyaldehyde with a primary amine. scholaris.ca This method generally proceeds in moderate to high yields. scholaris.ca

The synthesis of platinum(II) complexes with other functionalized pyridine derivatives, such as those incorporating imidazole (B134444) or benzimidazole (B57391) moieties, has also been reported. mdpi.comnih.gov A general synthetic route for these types of complexes is outlined below:

Scheme 1: General Synthetic Pathway for Platinum(II) Complexes with Pyridine-Derivative Ligands

Coordination Chemistry and Reactivity of Dichlorobis 4 Methylpyridine Platinum Ii

Ligand Exchange Kinetics and Mechanisms in Dichlorobis(4-methylpyridine)platinum(II) Systems

The substitution of ligands in square-planar platinum(II) complexes is a well-studied area of inorganic chemistry. semanticscholar.org These reactions typically proceed through an associative mechanism, which involves the formation of a five-coordinate intermediate before the departure of the leaving group. semanticscholar.org The kinetic and mechanistic details are crucial for understanding the compound's reactivity profile.

Quantitative Analysis of Ligand Dissociation and Association Rates

Quantitative data on the ligand exchange rates for Dichlorobis(4-methylpyridine)platinum(II) specifically is not abundant in the provided research. However, studies on analogous platinum(II) complexes provide insight into the typical magnitudes of these rates. For instance, in the case of cis-diamminedichloroplatinum(II) (cisplatin), the rate constants for the release of the first and second chloride ions at 37°C were found to be 1.1 x 10⁻⁴ s⁻¹ and 4.2 x 10⁻⁵ s⁻¹, respectively. nih.gov For the interaction between cis-diaqua(2-Aminomethylpyridine)platinum(II) perchlorate (B79767) and thiol ligands, the rate constant for the initial ligand-dependent step is on the order of 10⁻³ M⁻¹s⁻¹, while the subsequent, ligand-independent step has a rate constant around 10⁻⁵ s⁻¹. researchgate.net These values underscore that ligand exchange processes in such complexes can be relatively slow, sometimes taking hours to complete at ambient temperatures. semanticscholar.org

Interactive Table: Representative Rate Constants for Ligand Exchange in Platinum(II) Complexes

| Complex | Reaction Step | Rate Constant | Temperature (°C) |

|---|---|---|---|

| cis-diamminedichloroplatinum(II) | First Chloride Release | 1.1 (± 0.5) x 10⁻⁴ s⁻¹ | 37 |

| cis-diamminedichloroplatinum(II) | Second Chloride Release | 4.2 (± 0.2) x 10⁻⁵ s⁻¹ | 37 |

| cis-diaqua(2-Aminomethylpyridine)platinum(II) | Thiol Association (k₁) | ~10⁻³ M⁻¹s⁻¹ | 25 |

Note: This data is for analogous compounds and serves to provide context for the general reactivity of platinum(II) complexes.

Mechanistic Insights into Associative and Dissociative Pathways

Square-planar platinum(II) compounds, including Dichlorobis(4-methylpyridine)platinum(II), predominantly exchange ligands via an associative pathway. semanticscholar.org This mechanism involves two distinct steps:

The incoming nucleophile attacks the platinum(II) center, forming a five-coordinate trigonal bipyramidal intermediate.

One of the original ligands then dissociates from this intermediate, restoring the square-planar geometry. semanticscholar.org

Evidence for this associative mechanism is often derived from the large negative activation entropies (ΔS‡) observed in kinetic studies of similar complexes, which indicates an associative process where the transition state is more ordered than the reactants. researchgate.net For example, the reaction of cis-diaqua(2-Aminomethylpyridine)platinum(II) with thiols showed large negative ΔS‡ values of -174.68 J K⁻¹mol⁻¹ and -233.74 J K⁻¹mol⁻¹ for the two substitution steps, strongly supporting an associative mechanism. researchgate.net

Influence of Solvent Polarity and Dielectric Environment on Exchange Rates

The solvent plays a critical role in the ligand exchange kinetics of platinum(II) complexes. The polarity of the solvent can influence the stability of the charged or polar transition state characteristic of the associative mechanism. lookchem.com For a series of platinum(II) complexes, a detailed kinetic study revealed that second-order rate constants for substitution reactions correlate with the polarity of the solvent when comparing methanol (B129727) and water. lookchem.com

Impact of Ancillary Ligands and Substituent Effects on Lability

The lability of a ligand in a platinum(II) complex is heavily influenced by the nature of the other "spectator" or ancillary ligands attached to the metal center. This is particularly evident in the trans effect, where a ligand can increase the rate of substitution of the ligand positioned trans to it.

The introduction of π-acceptor ligands, such as pyridine (B92270) units, into the coordination sphere can increase the electrophilicity of the platinum(II) center. lookchem.com This enhanced electrophilicity makes the complex more susceptible to nucleophilic attack, thereby increasing its lability. lookchem.com A study on tridentate N-donor chelates showed a clear trend where an increase in the number of π-accepting pyridine units in the chelate led to a higher reactivity of the complex. lookchem.com Therefore, in Dichlorobis(4-methylpyridine)platinum(II), the electronic properties of the 4-methylpyridine (B42270) ligands are crucial in modulating the lability of the chloride ligands.

Reactions with Electrophiles and Nucleophiles

The platinum(II) center in Dichlorobis(4-methylpyridine)platinum(II) is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of chemical transformations. Nucleophilic substitution, as discussed above, is a hallmark reaction. Reactions with electrophiles can lead to oxidative addition, changing the oxidation state of the platinum center.

Reactivity of Platinum, Dichlorobis(4-methylpyridine)- with Tin(II) Chloride

The reaction between Dichlorobis(4-methylpyridine)platinum(II) and the electrophile Tin(II) chloride (SnCl₂) has been investigated using ¹H NMR spectroscopy in solvents like acetone (B3395972) and N,N-dimethylformamide (DMF). journals.co.za When anhydrous tin(II) chloride is added to a solution of either the cis or trans isomer of Dichlorobis(4-methylpyridine)platinum(II), the solution rapidly turns deep red, indicating a chemical reaction. journals.co.za

The key findings from this research are:

Product Formation : The reaction leads to the substitution of one or both chloride ligands by the trichlorostannato (SnCl₃⁻) ligand. In solutions containing a stoichiometric excess of SnCl₂, both trans-[Pt(4-MePy)₂(SnCl₃)Cl] and trans-[Pt(4-MePy)₂(SnCl₃)₂] were found to coexist. journals.co.za

Isomerization : The cis isomer of Dichlorobis(4-methylpyridine)platinum(II) rapidly isomerizes to the trans configuration upon reaction with SnCl₂. journals.co.za

Labilization : The presence of the Pt-SnCl₃ bond labilizes the Pt-N bond with the 4-methylpyridine ligand, as indicated by the absence of ¹⁹⁵Pt-¹H spin coupling in the NMR spectrum. journals.co.za

Stoichiometry : Only in the presence of a large excess of tin(II) chloride does the trans-[Pt(4-MePy)₂(SnCl₃)₂] complex become the predominant species in the solution. journals.co.za

Interactive Table: Products of the Reaction between trans-[Pt(4-MePy)₂Cl₂] and SnCl₂

| Sn:Pt Molar Ratio | Predominant Species in Solution |

|---|---|

| >1 (stoichiometric excess) | Coexistence of trans-[Pt(4-MePy)₂(SnCl₃)Cl] and trans-[Pt(4-MePy)₂(SnCl₃)₂] |

Interactions with Other Donor Ligands (e.g., Phosphines)

The reactivity of square-planar platinum(II) complexes like dichlorobis(4-methylpyridine)platinum(II) is dominated by ligand substitution reactions. These reactions typically proceed via an associative mechanism, involving the formation of a five-coordinate intermediate. The rate and outcome of these reactions are influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ligands already coordinated to the platinum center.

While specific kinetic studies on the reaction of dichlorobis(4-methylpyridine)platinum(II) with phosphine (B1218219) ligands are not extensively documented in publicly available literature, the general principles of ligand substitution on Pt(II) centers are well-established. semanticscholar.org Phosphines are strong σ-donors and can readily displace weaker ligands like chloride and, under harsher conditions, pyridine derivatives.

The substitution of ligands in Pt(II) complexes is a two-step process. In the first step, the incoming ligand coordinates to the platinum center to form a five-coordinate square-pyramidal or trigonal-bipyramidal intermediate. In the second step, one of the original ligands dissociates. The rate of these reactions is often dependent on the concentration of the incoming ligand.

Studies on analogous systems, such as heterobimetallic platinum complexes, have shown that the binding affinity of phosphine ligands follows the order of their σ-bonding ability. osti.gov For instance, tributylphosphine (B147548) (PBu₃) binds more strongly than triphenylphosphine (B44618) (PPh₃), which in turn binds more strongly than triphenylphosphite (P(OPh)₃). osti.gov This trend is confirmed by ligand exchange experiments where a more strongly binding phosphine can displace a weaker one. osti.gov

A general representation of the ligand exchange reaction of dichlorobis(4-methylpyridine)platinum(II) with a phosphine ligand (PR₃) can be depicted as:

cis-[PtCl₂(4-Me-py)₂] + 2 PR₃ → cis-[PtCl₂(PR₃)₂] + 2 (4-Me-py)

Or, depending on the reaction conditions and the stoichiometry:

cis-[PtCl₂(4-Me-py)₂] + PR₃ → [PtCl(4-Me-py)(PR₃)]Cl + 4-Me-py

The actual products would depend on the relative trans effect of the ligands and the reaction conditions. The trans effect of phosphines is significantly greater than that of pyridine, which would facilitate the displacement of the ligand trans to the incoming phosphine in the intermediate stage.

Redox Behavior and Electron Transfer Characteristics

The redox behavior of dichlorobis(4-methylpyridine)platinum(II) is centered around the stable +2 oxidation state of the platinum ion. Oxidation to platinum(IV) or reduction to platinum(0) is possible under appropriate electrochemical or chemical conditions. Platinum(II) complexes are generally kinetically inert, but their redox properties can be tuned by the nature of the coordinated ligands.

For instance, the oxidation of related Pt(II) complexes can be achieved using chemical oxidants like chlorine or iodobenzene (B50100) dichloride to yield octahedral Pt(IV) complexes. nih.gov The reverse reaction, the reduction of Pt(IV) to Pt(II), can also occur, and the reduction potential is a key parameter in the design of platinum-based prodrugs.

The electrochemical behavior of platinum electrodes in various electrolytes has been extensively studied, providing insights into the fundamental processes of platinum oxidation and reduction. rsc.org The study of platinum(II) complexes with redox-active ligands has also offered a deeper understanding of intramolecular electron transfer processes. rsc.org

In the absence of specific data for dichlorobis(4-methylpyridine)platinum(II), a comparative table of redox potentials for other platinum complexes is presented below to illustrate the range of values and the influence of the ligand sphere.

| Complex | Redox Process | Potential (V vs. reference) | Reference |

| [Pt(tpy)Cl]⁺ | Pt(II)/Pt(III) | ~ +0.8 | General literature |

| [Pt(bpy)(CN)₂] | Pt(II)/Pt(III) | ~ +1.2 | General literature |

| cis-[PtCl₂(NH₃)₂] | Oxidation | Irreversible | General literature |

Note: These values are approximate and highly dependent on the experimental conditions (solvent, electrolyte, reference electrode).

Formation of Polynuclear and Supramolecular Assemblies Involving Dichlorobis(4-methylpyridine)platinum(II) Moieties

Dichlorobis(4-methylpyridine)platinum(II) can serve as a building block for the construction of more complex chemical architectures, such as polynuclear complexes and supramolecular assemblies. This is achieved by replacing the monodentate ligands (chloride or 4-methylpyridine) with bridging ligands that can coordinate to two or more metal centers.

Polynuclear Complexes:

Polynuclear platinum(II) complexes, containing two or more platinum centers, are of significant interest due to their unique electronic, photophysical, and biological properties. nih.govrsc.org The synthesis of such complexes often involves the reaction of a mononuclear precursor, like dichlorobis(4-methylpyridine)platinum(II), with a suitable bridging ligand.

For example, a dinuclear complex could be synthesized by reacting two equivalents of the platinum precursor with a bidentate bridging ligand (L-L), such as a dipyridyl or a bis(phosphine) ligand, leading to a structure of the type [(4-Me-py)₂ClPt-(L-L)-PtCl(4-Me-py)₂]²⁺. The chloride ligands could also be replaced by the bridging ligand depending on the reaction stoichiometry and conditions. The synthesis of dinuclear platinum(III) complexes has also been reported, starting from Pt(II) and Pt(IV) precursors. nih.gov

Supramolecular Assemblies:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metallophilic (Pt···Pt) interactions, to organize molecular components into well-defined larger structures. rsc.orgnih.gov Planar platinum(II) complexes are excellent candidates for building supramolecular assemblies due to their geometry, which facilitates stacking interactions. rsc.orgnih.govrsc.org

While there are no specific reports detailing the formation of extensive supramolecular structures directly from dichlorobis(4-methylpyridine)platinum(II), its molecular structure suggests the potential for such interactions. The 4-methylpyridine ligands can participate in π-π stacking and hydrogen bonding. Although the presence of two chloride ligands might sterically hinder close packing to some extent, under appropriate conditions, these can be substituted by ligands more amenable to forming supramolecular assemblies.

The general strategy involves designing platinum(II) complexes with ligands that have self-assembly recognition sites. For instance, platinum(II) terpyridine complexes are well-known to form extended columnar structures through π-π stacking and Pt···Pt interactions. rsc.orgnih.gov By analogy, modification of the ligands in dichlorobis(4-methylpyridine)platinum(II) could lead to precursors for self-assembly.

Advanced Spectroscopic and Structural Characterization of Dichlorobis 4 Methylpyridine Platinum Ii

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies

NMR spectroscopy is an indispensable tool for characterizing the structure and behavior of platinum complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamic processes of molecules. For dichlorobis(4-methylpyridine)platinum(II), a combination of ¹H, ¹³C, and ¹⁹⁵Pt NMR is employed to distinguish between its cis and trans isomers and to study their behavior in solution.

Application of ¹H, ¹³C, and ¹⁹⁵Pt NMR in Identifying Isomers and Ligand Environments

The differentiation between the cis and trans isomers of dichlorobis(4-methylpyridine)platinum(II) is readily achieved through NMR spectroscopy, as the symmetry of the complex significantly influences the resulting spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the 4-methylpyridine (B42270) ligands exhibit distinct chemical shifts and coupling patterns depending on the isomer. For the trans isomer, which possesses a higher degree of symmetry (often with the platinum atom at an inversion center in the solid state), the two 4-methylpyridine ligands are chemically equivalent. nih.gov This results in a single set of signals for the methyl and aromatic protons. In contrast, the cis isomer has lower symmetry, rendering the two 4-methylpyridine ligands chemically inequivalent. This inequivalence leads to a more complex spectrum with two distinct sets of signals for the ligand protons. The protons on the pyridine (B92270) ring also exhibit coupling to the ¹⁹⁵Pt nucleus (33.8% natural abundance, spin I = 1/2), which appears as satellite peaks flanking the main proton signals. rsc.org The magnitude of the three-bond coupling constant (³J(¹⁹⁵Pt-¹H)) can provide further structural insights. researchgate.net

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum provides a clear distinction between the cis and trans isomers. The trans isomer will show a single set of resonances for the carbon atoms of the equivalent 4-methylpyridine ligands. The cis isomer, with its two inequivalent ligands, will display a doubled set of carbon signals. Coupling between ¹⁹⁵Pt and ¹³C nuclei (J(¹⁹⁵Pt-¹³C)) can also be observed, although it may be difficult to detect if the compound's solubility is low. researchgate.net The magnitude of these coupling constants is sensitive to the nature of the ligands and the geometry of the complex.

¹⁹⁵Pt NMR Spectroscopy: ¹⁹⁵Pt NMR is particularly powerful for studying platinum complexes due to its wide chemical shift range (over 13000 ppm) and high sensitivity to the coordination environment of the platinum center. nih.govrsc.org The chemical shift (δ) of the ¹⁹⁵Pt nucleus is highly dependent on the nature of the coordinated ligands and the isomeric form of the complex. Generally, cis isomers of [PtL₂X₂] type complexes resonate at a lower field (less negative δ value) compared to their trans counterparts. researchgate.net This difference, although sometimes small (e.g., an average of 11 ppm for some amine complexes), is a reliable indicator for isomer identification. researchgate.net The specific chemical shift value provides a fingerprint for the coordination sphere of the platinum atom.

Interactive Data Table: Expected NMR Characteristics for Dichlorobis(4-methylpyridine)platinum(II) Isomers

| Nucleus | Isomer | Expected Number of Ligand Signals | Key Features |

| ¹H | cis | Two sets | Inequivalent 4-methylpyridine ligands. |

| trans | One set | Equivalent 4-methylpyridine ligands. | |

| ¹³C | cis | Two sets | Inequivalent 4-methylpyridine ligands. |

| trans | One set | Equivalent 4-methylpyridine ligands. | |

| ¹⁹⁵Pt | cis | One signal | Expected at a lower field compared to the trans isomer. |

| trans | One signal | Expected at a higher field compared to the cis isomer. |

Dynamic NMR for Probing Ligand Exchange and Isomerization Processes in Solution

Dynamic NMR (DNMR) techniques are employed to study chemical processes that occur on the NMR timescale, such as ligand exchange and isomerization. For dichlorobis(4-methylpyridine)platinum(II), these processes can be induced by changes in temperature or the addition of other chemical species.

Studies on related platinum(II) complexes have shown that the Pt-N bond can be labile. In the presence of other coordinating species, such as SnCl₃⁻, the Pt-N bond can break and reform rapidly on the NMR timescale. This rapid exchange can lead to the coalescence of NMR signals and the loss of observable ¹⁹⁵Pt-¹H spin coupling.

Furthermore, cis-[PtCl₂(4-methylpyridine)₂] has been observed to isomerize to the more stable trans isomer in solution, particularly in the presence of a catalyst. DNMR can be used to monitor the progress of this isomerization, allowing for the determination of the reaction kinetics. By acquiring spectra at different time intervals or temperatures, the rate of conversion from the cis to the trans isomer can be quantified. For instance, the appearance and growth of the signals corresponding to the trans isomer, alongside the disappearance of the cis isomer signals, provides a direct measure of the isomerization rate.

Solid-State NMR for Understanding Crystal Structures and Molecular Motions

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid state, complementing data obtained from X-ray crystallography. For dichlorobis(4-methylpyridine)platinum(II), ¹⁹⁵Pt ssNMR is particularly insightful due to its sensitivity to the local coordination environment and any crystallographic disorder or the presence of multiple, distinct platinum sites within the crystal lattice. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

Analysis of Coordination Geometry and Distortions of the Platinum(II) Center

In both the cis and trans isomers, the platinum(II) ion adopts a square-planar coordination geometry, which is characteristic of d⁸ metal complexes. The platinum atom is coordinated to two nitrogen atoms from the 4-methylpyridine ligands and two chloride ions.

In the trans isomer of the pyridine analogue, the platinum atom is located at a crystallographic inversion center. rsc.org This imposes a perfectly planar and centrosymmetric coordination environment with N-Pt-N and Cl-Pt-Cl bond angles of exactly 180°. The N-Pt-Cl angles are consequently close to the ideal 90°. A similar geometry is observed for trans-dichloridobis(3,4-dimethylpyridine)platinum(II), where the Pt-N and Pt-Cl bond lengths are reported to be approximately 2.015 Å and 2.305 Å, respectively. nih.gov

For the cis isomer of the pyridine analogue, the square-planar geometry is slightly distorted. The Cl-Pt-Cl and N-Pt-N bond angles deviate from the ideal 90°, and the Pt-Cl and Pt-N bond lengths are also reported. rsc.org The pyridine rings in the cis isomer are tilted with respect to the coordination plane of the platinum atom. researchgate.net

Interactive Data Table: Comparison of Expected Coordination Geometry Parameters

| Parameter | trans-dichlorobis(pyridine)platinum(II) rsc.org | trans-dichloridobis(3,4-dimethylpyridine)platinum(II) nih.gov | cis-dichlorobis(pyridine)platinum(II) rsc.org |

| Coordination Geometry | Square-planar | Square-planar | Distorted square-planar |

| Pt-N Bond Length (Å) | ~2.03 | 2.015(2) | ~2.03 |

| Pt-Cl Bond Length (Å) | ~2.31 | 2.305(1) | ~2.31 |

| N-Pt-N Angle (°) ** | 180 | 180 | ~90 |

| Cl-Pt-Cl Angle (°) | 180 | 180 | ~90 |

| N-Pt-Cl Angle (°) ** | ~90 | 89.43(5) and 90.57(5) | ~90 and ~177 |

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···π, C-H···O Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of dichlorobis(4-methylpyridine)platinum(II), these interactions are expected to include van der Waals forces and potentially weak hydrogen bonds.

In the crystal structure of cis-dichlorobis(pyridine)platinum(II), the molecules are packed in a manner that is influenced by intermolecular contacts, though significant metal-metal interactions are absent due to large Pt-Pt distances. rsc.org For platinum complexes with pyridine-based ligands, weak C-H···Cl hydrogen bonds are a common feature, where a hydrogen atom from a pyridine ring interacts with a chloride ligand on an adjacent molecule. These interactions can link the molecules into one-, two-, or three-dimensional networks. nih.gov

Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π system of a pyridine ring on a neighboring molecule, can also play a role in stabilizing the crystal packing. The presence of the methyl group in 4-methylpyridine, compared to pyridine, may influence the specific nature and geometry of these intermolecular contacts. The analysis of the crystal packing provides crucial insights into the supramolecular chemistry of the compound.

Conformational Analysis of 4-Methylpyridine Ligands within the Crystal Lattice

While a definitive single-crystal X-ray diffraction study for dichlorobis(4-methylpyridine)platinum(II) is not widely reported, its solid-state conformation can be reliably inferred from the crystal structures of closely related analogues. For instance, the structure of cis-dichlorobis(4-vinylpyridine)platinum(II) provides a strong model for the likely arrangement of the ligands. researchgate.net In such cis-platinum(II) complexes, the metal center adopts a slightly distorted square-planar geometry.

A key structural feature is the orientation of the planar 4-methylpyridine ligands relative to the platinum coordination plane (defined by the Pt, two N, and two Cl atoms). To minimize steric hindrance between adjacent ligands, particularly the ortho-hydrogens of the pyridine rings and the cis-chloro ligands, the rings are not coplanar with the coordination square. Instead, they are tilted at a significant angle. In analogous structures like cis-[PtCl₂(C₂H₅N₅)₂], the planes of the heterocyclic ligands are inclined at angles of approximately 74-80° with respect to the coordination plane. nih.gov This tilted conformation represents the lowest energy state, balancing electronic effects with steric demands.

Table 1: Representative Crystallographic Data for Analogous Platinum(II) Complexes

| Parameter | Value (for cis-[PtCl₂(C₈H₇N)₂]) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pt-N Bond Length (Å) | ~2.0 - 2.1 |

| Pt-Cl Bond Length (Å) | ~2.3 |

| N-Pt-N Angle (°) | ~90 |

| Cl-Pt-Cl Angle (°) | ~92 |

| Ligand Plane Tilt Angle (°) | Expected to be significant (>45°) |

| Note: Data from analogous compounds are used to predict the likely structural parameters. |

Vibrational Spectroscopy (IR, Raman) for Bonding and Ligand Conformation Analysis

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the bonding within dichlorobis(4-methylpyridine)platinum(II). Infrared (IR) and Raman spectroscopy provide complementary information, as the selection rules differ based on the molecule's symmetry. For a cis-isomer (C₂ᵥ symmetry), two Pt-Cl stretching vibrations (ν(Pt-Cl)) and two Pt-N stretching vibrations (ν(Pt-N)) are expected to be active in both IR and Raman spectra. In contrast, a trans-isomer (D₂ₕ symmetry) would show only one IR-active ν(Pt-Cl) and one IR-active ν(Pt-N) due to the center of symmetry. researchgate.net

Analysis of the spectra reveals key features:

Pt-Cl Stretching Region (Far-IR): Strong bands in the region of 300-350 cm⁻¹ are characteristic of Pt-Cl stretching modes. The presence of two distinct bands in this region for the cis isomer is a key diagnostic marker.

Pt-N Stretching Region (Far-IR): Vibrations corresponding to the Pt-N bond typically appear between 200-300 cm⁻¹. These bands confirm the coordination of the 4-methylpyridine ligand to the platinum center.

Ligand-Internal Vibrations (Mid-IR): The IR spectrum of the complex shows shifts in the vibrational modes of the 4-methylpyridine ligand compared to the free ligand. chemicalbook.com Ring breathing modes and C-H out-of-plane bending vibrations are particularly sensitive to coordination, typically shifting to higher frequencies upon binding to the platinum atom.

Table 2: Key Vibrational Frequencies for cis-Dichlorobis(pyridine)platinum(II) (Analogue)

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| ν(Pt-Cl) | 330 - 350 | Confirms Pt-Cl bonds; number of peaks indicates cis/trans isomerism |

| ν(Pt-N) | 240 - 270 | Confirms Pt-N coordination |

| Pyridine Ring Modes | 1610, 1490, 1075, 1015 | Shifted from free ligand values, indicating coordination |

| Note: Frequencies are based on the closely related pyridine analogue and serve as a reference. chemicalbook.com |

Electronic Spectroscopy (UV-Vis) in Characterizing Electronic Transitions and Excited States

The electronic absorption spectrum of dichlorobis(4-methylpyridine)platinum(II) in solution is characterized by intense absorptions in the ultraviolet (UV) region, with weaker bands extending into the visible range. These absorptions arise from three main types of electronic transitions. nih.govresearchgate.net

Ligand-Centered (LC) Transitions: These are high-energy transitions, typically occurring below 280 nm, and correspond to π→π* transitions within the 4-methylpyridine ligands. The spectrum of the free 4-methylpyridine ligand shows a strong absorption band around 255 nm. nist.gov In the complex, these bands are present but may be shifted and overlap with more intense charge-transfer bands.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are intense absorptions that involve the promotion of an electron from a filled d-orbital on the platinum atom to an empty π* orbital on one of the 4-methylpyridine ligands (d(Pt) → π*(ligand)). These transitions are responsible for the characteristic color of many platinum(II) complexes and typically appear in the 300-400 nm range.

d-d Transitions: These transitions involve the excitation of an electron between the d-orbitals of the platinum center. For square-planar d⁸ complexes like this one, these transitions are formally forbidden by the Laporte rule and are therefore much weaker than LC or MLCT bands. They can sometimes be observed as weak shoulders on the tail of the more intense MLCT bands at longer wavelengths (>400 nm).

Table 3: Typical Electronic Transitions for Dichlorobis(4-methylpyridine)platinum(II)

| Transition Type | Typical Wavelength (λ_max) | Description |

| Ligand-Centered (π→π) | < 280 nm | Electron excitation within the 4-methylpyridine ring |

| Metal-to-Ligand Charge Transfer (MLCT) | 300 - 400 nm | Electron transfer from Pt d-orbitals to ligand π-orbitals |

| Metal-Centered (d-d) | > 400 nm | Weak transitions between Pt d-orbitals |

| Note: Specific λ_max values can vary with the solvent. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Speciation and Kinetic Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for studying the behavior of dichlorobis(4-methylpyridine)platinum(II) in solution. mdpi.com As a soft ionization technique, it allows for the transfer of intact complex ions from the solution phase to the gas phase with minimal fragmentation, making it ideal for identifying the species present in a sample. chempap.orgrsc.org

When a solution of dichlorobis(4-methylpyridine)platinum(II) is analyzed, the ESI-MS spectrum would be expected to show a characteristic cluster of peaks corresponding to the molecular ion [Pt(C₆H₇N)₂Cl₂]⁺. The unique isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.) provides a definitive signature for identifying platinum-containing species.

Furthermore, ESI-MS is highly effective for monitoring kinetic processes, such as ligand exchange reactions. In aqueous or other coordinating solvents, the chloride ligands can be sequentially replaced by solvent molecules in a process known as solvolysis or aquation. nih.gov ESI-MS can detect the parent complex as well as the resulting solvated species, allowing for the study of reaction kinetics and equilibria.

Table 4: Expected Ions in the ESI-MS Spectrum of Dichlorobis(4-methylpyridine)platinum(II) in Aqueous Methanol (B129727)

| m/z (for ¹⁹⁵Pt isotope) | Species | Description |

| 453.0 | [Pt(C₆H₇N)₂Cl₂ + H]⁺ | Protonated Molecular Ion |

| 418.0 | [Pt(C₆H₇N)₂Cl]⁺ | Loss of a chloride ligand |

| 436.0 | [Pt(C₆H₇N)₂(H₂O)Cl]⁺ | Monoaquated species |

| 450.1 | [Pt(C₆H₇N)₂(CH₃OH)Cl]⁺ | Monomethanolated species |

| Note: The observed m/z values will appear as a characteristic isotopic cluster due to Pt and Cl isotopes. |

Computational and Theoretical Studies on Dichlorobis 4 Methylpyridine Platinum Ii

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) has become a central method for studying platinum complexes, providing a balance between computational cost and accuracy. nih.govnih.gov DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms, and to probe the electronic properties that govern the complex's behavior. For square-planar platinum(II) complexes, such as the cis and trans isomers of dichlorobis(4-methylpyridine)platinum(II), DFT methods like the hybrid B3LYP functional are employed to accurately reproduce molecular structures. researchgate.netqub.ac.uk

The geometric optimization process yields key structural parameters. For similar dichlorobis(pyridine)palladium(II) and platinum(II) complexes, DFT calculations have been used to compare bond lengths and angles with data obtained from X-ray crystallography. researchgate.net This validation against experimental data is a crucial step in ensuring the reliability of the computational model.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govsemanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

A small HOMO-LUMO gap indicates that a molecule is more polarizable and more likely to undergo chemical reactions. nih.govsemanticscholar.org

In platinum(II) complexes, the character of the frontier orbitals determines the nature of electronic transitions. For instance, in related platinum(II) polypyridine complexes, the HOMO is often associated with the metal d-orbitals, while the LUMO is typically localized on the π-system of the aromatic ligands. nih.gov The HOMO-LUMO gap can be systematically adjusted by introducing electron-donating or electron-withdrawing substituents on the pyridine (B92270) ligands, which allows for the fine-tuning of the complex's electronic and optical properties. rsc.orgresearchgate.net

| Parameter | Significance | Influence on Reactivity |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | Higher energy indicates greater electron-donating ability. |

| LUMO Energy | Represents the ability to accept an electron. | Lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. nih.gov | A smaller gap generally correlates with higher reactivity. semanticscholar.org |

Understanding the distribution of electronic charge within dichlorobis(4-methylpyridine)platinum(II) is essential for predicting its interaction with other molecules. Methods like Mulliken population analysis, Natural Population Analysis (NPA), and mapping of the electrostatic potential (ESP) surface are used to quantify the partial charges on each atom. nih.govresearchgate.net

The ESP surface visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the complex. It describes the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule through hyperconjugative interactions and charge delocalization. nih.gov In platinum complexes, NBO analysis can elucidate the nature of the coordinate bonds between the platinum(II) center and the nitrogen atoms of the 4-methylpyridine (B42270) ligands, as well as the Pt-Cl bonds.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C and ¹⁹⁵Pt, are valuable for structure elucidation. nih.gov Predicting the ¹³C NMR shifts of carbon atoms, especially those directly bonded to the platinum center, requires sophisticated relativistic calculations to achieve high accuracy. mdpi.com By comparing the calculated chemical shifts for different possible isomers (e.g., cis vs. trans) with experimental data, the correct structure can be reliably identified. mdpi.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. rsc.orgmdpi.com These calculations predict the energies of electronic transitions and their corresponding oscillator strengths. The spectra of platinum(II) complexes are typically characterized by intense bands in the UV region arising from π→π* transitions within the ligands and metal-to-ligand charge transfer (MLCT) transitions. nih.gov TD-DFT calculations help to assign these experimental bands to specific electronic transitions, providing insight into the electronic structure of the complex. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Parameters | Primary Application |

|---|---|---|---|

| NMR Spectroscopy | DFT (GIAO method), Relativistic calculations (mDKS) mdpi.com | ¹H, ¹³C, ¹⁹⁵Pt Chemical Shifts | Isomer identification, structural analysis. mdpi.com |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) mdpi.com | Absorption Wavelengths (λmax), Oscillator Strengths | Assignment of electronic transitions (e.g., MLCT, π→π*). nih.gov |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While DFT calculations are excellent for modeling molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent. nih.gov MD simulations can model systems containing thousands of atoms, including the platinum complex, water molecules, and relevant ions, providing a dynamic picture of its behavior. nih.govphyschemres.org

For dichlorobis(4-methylpyridine)platinum(II), MD simulations can be used to investigate:

Solvation Structure: How solvent molecules (e.g., water, DMSO) arrange themselves around the complex.

Ligand Exchange Dynamics: The process by which chloride or pyridine ligands might be replaced by solvent molecules, a key step in the activation of many platinum-based drugs.

Conformational Flexibility: How the complex and its ligands move and flex in solution.

Interactions with Biomolecules: MD simulations are particularly powerful for studying how the complex binds to biological targets like DNA or proteins, revealing the specific interactions (hydrogen bonds, van der Waals forces) that stabilize the bound state. physchemres.org

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are used to map out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. nih.gov

For a complex like dichlorobis(4-methylpyridine)platinum(II), these investigations could focus on key processes such as:

Hydrolysis: The reaction where chloride ligands are replaced by water molecules. Calculating the energy barriers for this process is crucial, as it is often the rate-determining step for the activation of platinum anticancer agents.

Binding to Nucleobases: The mechanism by which the activated aqua species subsequently binds to DNA bases like guanine (B1146940).

Isomerization: The pathway and energy requirements for the conversion between cis and trans isomers.

By understanding the energetics of these pathways, researchers can gain insights into the reactivity and potential biological activity of the complex. nih.gov

Computational Approaches to Structure-Reactivity Relationships

A major goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models use calculated molecular descriptors to predict the biological activity or physical properties of a series of related compounds. qub.ac.uknih.gov

For a series of platinum complexes, descriptors can be derived from DFT calculations, such as:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, and dipole moment. nih.gov

Structural Descriptors: Molecular surface area and volume. qub.ac.uk

Thermodynamic Descriptors: Solvation energy.

These descriptors are then used to build a mathematical model that correlates them with an observed activity, such as cytotoxicity against a specific cancer cell line. nih.gov For instance, studies on related platinum complexes have shown that those with planar aromatic amines like 4-methylpyridine can exhibit high cytotoxicity. mdpi.com QSAR models can help rationalize such findings and guide the design of new complexes with improved therapeutic profiles.

Applications of Dichlorobis 4 Methylpyridine Platinum Ii in Catalysis and Materials Science

Homogeneous Catalysis by Platinum, dichlorobis(4-methylpyridine)-

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Platinum complexes, in particular, are known for their high efficiency in a variety of transformations.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry and the silicone industry. Platinum-based catalysts are highly effective for this reaction. While specific studies on the catalytic activity of Dichlorobis(4-methylpyridine)platinum(II) are not extensively detailed in publicly available literature, the performance of related platinum(II) complexes with pyridine-based ligands provides significant insights.

Research on platinum(II) di-ω-alkenyl complexes has demonstrated the potential for high turnover numbers, reaching up to 200,000, and excellent selectivity for the formation of the anti-Markovnikov product in heat-triggered hydrosilylation reactions. illinois.edu These catalysts can be designed to exhibit latency, showing minimal activity at room temperature but becoming highly active upon heating. illinois.edu The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism or a variation thereof, involves the oxidative addition of the silane (B1218182) to the platinum center, followed by olefin coordination, insertion into the Pt-H or Pt-Si bond, and subsequent reductive elimination of the product. mdpi.com The formation of colloidal platinum can be a deactivation pathway in some systems. mdpi.com

The following table summarizes representative data for the hydrosilylation of various olefins catalyzed by different platinum complexes, illustrating the typical performance metrics.

| Catalyst Precursor | Olefin | Silane | Temperature (°C) | Turnover Number (TON) | Selectivity |

| Pt(II) di-ω-alkenyl | Various | Various | 50 | up to 200,000 | High (anti-Markovnikov) |

| Pt(II)-thioether | Various | Various | Room Temp. | High | High |

| Pt(0)-alkene | Various | Various | Room Temp. | High | Variable |

This table presents a summary of findings for related platinum catalysts to provide context for the potential performance of Dichlorobis(4-methylpyridine)platinum(II).

Carbonylation and hydroformylation are large-scale industrial processes for the synthesis of aldehydes, ketones, and carboxylic acids. While platinum complexes are known to catalyze these reactions, specific studies detailing the use of Dichlorobis(4-methylpyridine)platinum(II) as a catalyst for carbonylation and hydroformylation are not prominent in the reviewed scientific literature. However, research on other platinum(II) complexes with related ligands offers a comparative perspective. For instance, palladium(II) complexes with pyridine (B92270) ligands have been effectively used as catalysts in the carbonylation of nitro compounds and aniline (B41778) derivatives. bohrium.com

In the context of hydroformylation, platinum-tin catalyst systems have been studied extensively. tue.nl These systems often exhibit high regioselectivity towards the linear aldehyde product from terminal olefins. tue.nl The catalytic cycle is generally understood to involve the formation of a platinum-hydride species, followed by olefin coordination, insertion to form a platinum-alkyl intermediate, CO insertion, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. The specific role and performance of Dichlorobis(4-methylpyridine)platinum(II) in these transformations remain an area for future investigation.

The electronic and steric properties of the ligands coordinated to the platinum center play a crucial role in determining the catalytic activity and selectivity of the complex. For platinum complexes with pyridine-based ligands, the nature and position of substituents on the pyridine ring can significantly influence the outcome of a catalytic reaction.

Studies on palladium(II) complexes with 4-substituted pyridine ligands have shown a correlation between the ligand's basicity (as indicated by its pKa value) and the catalytic efficiency in cross-coupling reactions. bohrium.com Generally, more basic ligands, which are more electron-donating, can enhance the catalytic activity, although steric hindrance from bulky substituents can counteract this effect. bohrium.com For instance, in the hydroarylation of unactivated alkenes catalyzed by Pt(II) complexes with (pyridyl)pyrrolide ligands, substituents on the pyrrolide portion can tune the selectivity towards the anti-Markovnikov product, while substituents on the pyridyl part can influence the formation of alkenylarene byproducts. nih.gov This demonstrates that subtle modifications to the ligand structure can provide a powerful tool for directing the outcome of a catalytic transformation.

Understanding the mechanistic pathways of catalytic reactions is essential for catalyst optimization and the development of new catalytic systems. While detailed mechanistic studies specifically for Dichlorobis(4-methylpyridine)platinum(II) are limited, the general mechanisms for platinum-catalyzed reactions provide a framework for understanding its potential behavior.

In hydrosilylation, the Chalk-Harrod mechanism is widely accepted. mdpi.com This involves:

Oxidative addition of the Si-H bond to the Pt(0) active species.

Coordination of the alkene to the platinum center.

Migratory insertion of the alkene into the Pt-H bond (or less commonly, the Pt-Si bond).

Reductive elimination of the alkylsilane product, regenerating the Pt(0) catalyst.

Variations of this mechanism exist, and in some cases, the reaction may proceed via a Pt(II)/Pt(IV) cycle. The 4-methylpyridine (B42270) ligands in Dichlorobis(4-methylpyridine)platinum(II) would be expected to influence the electron density at the platinum center, thereby affecting the rates of the oxidative addition and reductive elimination steps.

For photocatalytic processes, the mechanism typically involves the photoexcitation of the platinum complex, followed by electron transfer processes with a sacrificial electron donor or acceptor to generate a reactive intermediate that drives the desired chemical transformation.

Photocatalysis and Light-Driven Energy Conversion Systems

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field with significant potential for sustainable energy production. Platinum complexes are of particular interest due to their rich photophysical properties and catalytic activity.

The splitting of water into hydrogen and oxygen using sunlight is a promising strategy for producing clean and sustainable fuel. Platinum(II) complexes, including those with polypyridine ligands, have been investigated as molecular catalysts for photocatalytic hydrogen evolution. nih.gov These systems typically consist of a photosensitizer, a hydrogen-evolving catalyst, and a sacrificial electron donor. In some cases, a single platinum complex can function as both the photosensitizer and the catalyst. nih.gov

Upon irradiation with visible light, the platinum(II) complex is excited to a higher energy state. In the presence of a sacrificial electron donor, the excited complex can be reductively quenched, leading to the formation of a reduced platinum species. This species can then react with protons from water to generate hydrogen gas and regenerate the original platinum(II) complex, thus completing the catalytic cycle. The efficiency of these systems is often evaluated by their turnover number (TON) and quantum yield (Φ). For example, a system using a platinum(II) terpyridyl acetylide complex as a photosensitizer has been reported to achieve 85 turnovers for H₂ production.

The following table presents data for hydrogen production using various platinum(II)-based photocatalytic systems.

| Photosensitizer | Catalyst | Sacrificial Donor | Irradiation Wavelength (nm) | Turnover Number (TON) for H₂ | Quantum Yield (Φ) |

| [Pt(tolylterpyridine)(phenylacetylide)]⁺ | Colloidal Pt | Triethanolamine (TEOA) | > 410 | 85 | - |

| Pt(dcbpy)Cl₂ | Self | EDTA | Visible | - | - |

| [Pt(ttpy)Cl]⁺ | Self | EDTA | Visible | - | - |

| Ru(bpy)₃²⁺ | Pt(II) complex | Methyl viologen/EDTA | Visible | Variable | Variable |

This table showcases the performance of related platinum(II) complexes in photocatalytic hydrogen production, providing a benchmark for the potential of Dichlorobis(4-methylpyridine)platinum(II) in similar systems. "Self" indicates that the platinum complex acts as both photosensitizer and catalyst.

Design of Photoactive Molecular Devices Incorporating Platinum(II) Units

The development of photoactive molecular devices often harnesses the unique photophysical properties of transition metal complexes, with platinum(II) compounds being of particular interest. Platinum(II) complexes featuring pyridine-based ligands can exhibit significant fluorescence at room temperature, a characteristic that is foundational to their use in light-emitting devices and sensors. researchgate.net The design of these molecular devices focuses on tuning the electronic properties of the platinum center and its associated ligands to control the absorption and emission of light.

The incorporation of Dichlorobis(4-methylpyridine)platinum(II) and analogous structures into larger supramolecular systems allows for the creation of materials with tailored photoresponses. The 4-methylpyridine ligands can be modified with other functional groups to influence the assembly of these devices and to fine-tune their light-harvesting or emitting characteristics. The square planar geometry of the Pt(II) center facilitates specific spatial arrangements, which is critical in the design of ordered molecular arrays for applications in optoelectronics.

Photoreduction Pathways of Platinum(II) Complexes

The photoreduction of platinum complexes is a key process in applications such as photoactivated chemotherapy and catalysis. While Dichlorobis(4-methylpyridine)platinum(II) is a platinum(II) species, understanding the photoreduction of related platinum(IV) complexes provides insight into its photochemical behavior. For instance, platinum(IV) diazido complexes containing 4-methylpyridine ligands have been shown to undergo photoreduction to their corresponding Pt(II) species upon irradiation with UVA light. nih.gov

Potential as Precursors for Advanced Materials (e.g., Thin Films, Nanoparticles, Coordination Polymers)

The utility of Dichlorobis(4-methylpyridine)platinum(II) extends to its role as a precursor for synthesizing a range of advanced materials. Its defined stoichiometry and structure make it an excellent starting material for creating materials with controlled composition and properties.

Thin Films: Platinum thin films are critical components in microelectronics and catalysis. These films can be deposited using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or Pulsed Laser Deposition (PLD). bohrium.comresearchgate.net Organometallic compounds, including platinum(II) complexes, are often used as precursors in these processes. bohrium.com The precursor's volatility and its ability to decompose cleanly at specific temperatures are crucial for depositing high-purity platinum films. While specific studies detailing Dichlorobis(4-methylpyridine)platinum(II) as a MOCVD precursor are not prevalent, its general class of compounds is recognized for this potential. The deposition process typically involves the thermal decomposition of the precursor on a substrate surface, leading to the formation of a crystalline platinum film. researchgate.net

Nanoparticles: Platinum nanoparticles (PtNPs) are highly valued for their catalytic activity in a vast number of chemical reactions. The synthesis of PtNPs often involves the chemical reduction of a platinum precursor. Common starting materials include platinum salts like K₂PtCl₄, which is also the reagent used to synthesize Dichlorobis(4-methylpyridine)platinum(II). mdpi.commdpi.com This positions the title compound as a potential direct precursor for PtNPs. The synthesis involves reducing the platinum(II) center to platinum(0), which then nucleates and grows into nanoparticles. frontiersin.org Furthermore, novel macromolecular conjugates containing platinum(II) moieties have been designed to form stable nanoparticles for various applications. nih.gov

Coordination Polymers: Coordination polymers are extended structures formed by linking metal ions with organic bridging ligands. Ligands containing pyridine functional groups, such as 4-methylpyridine, are excellent building blocks for these materials. rsc.org These ligands can bridge metal centers to create one-, two-, or three-dimensional networks. Research on related systems has shown that ligands like di-9,10-(pyridine-4-yl)-anthracene can form coordination polymers with metal ions, resulting in materials with interesting properties like high selectivity for CO₂ adsorption and strong fluorescence. rsc.org By analogy, Dichlorobis(4-methylpyridine)platinum(II) can act as a node or be derived from components that form such extended networks, leading to materials with potential applications in gas storage, separation, and sensing.

Development of Dichlorobis(4-methylpyridine)platinum(II)-based Sensors and Analytical Reagents

The reactivity of the platinum(II) center and its ability to interact with various molecules make Dichlorobis(4-methylpyridine)platinum(II) a candidate for the development of chemical sensors and analytical reagents. The principle behind such applications often relies on a measurable change in the complex's physical or chemical properties upon interaction with a target analyte.

For example, studies have shown that other platinum(II) complexes can interact with biomolecules like the Aβ peptide, which is associated with neurodegenerative diseases. This interaction, which involves the formation of adducts, can be detected through spectroscopic methods like UV-Vis absorption and mass spectrometry, demonstrating the potential of platinum complexes to act as analytical agents for biological targets. nih.gov The binding of an analyte to the platinum center can displace one of the existing ligands or alter the electronic structure of the complex, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The predictable coordination chemistry of square planar Pt(II) complexes allows for the rational design of sensors with high selectivity for specific analytes.

Data and Findings

| Application Area | Material/Device | Key Principle/Finding | Relevant Precursor/Complex |

| Photoactive Devices | Optoelectronics, Sensors | Platinum(II) complexes can exhibit significant fluorescence, which is tunable by modifying the ligands. researchgate.net | Dichlorobis(4-methylpyridine)platinum(II) |

| Photoreduction | Photoactivated Chemistry | Pt(IV) complexes with 4-methylpyridine ligands can be photoreduced to Pt(II) species by UVA light via an LMCT mechanism. nih.gov | trans-dihydroxido[Pt(N₃)₂(OH)₂(NH₃)(4-methylpyridine)] |

| Advanced Materials | Thin Films | Platinum complexes serve as precursors in MOCVD and PLD for depositing high-purity platinum layers. bohrium.comresearchgate.net | Dichlorobis(4-methylpyridine)platinum(II) |

| Advanced Materials | Nanoparticles | Platinum(II) compounds can be chemically reduced to form catalytically active platinum(0) nanoparticles. frontiersin.orgnih.gov | Dichlorobis(4-methylpyridine)platinum(II) |

| Advanced Materials | Coordination Polymers | Pyridine-based ligands are used to bridge metal centers, forming porous networks with fluorescent or gas-adsorbing properties. rsc.org | Dichlorobis(4-methylpyridine)platinum(II) |

| Sensors | Analytical Reagents | Platinum(II) complexes can bind to target analytes, causing a detectable spectroscopic change (e.g., UV-Vis, fluorescence). nih.gov | Dichlorobis(4-methylpyridine)platinum(II) |

Mechanistic Studies of Dichlorobis 4 Methylpyridine Platinum Ii Interactions with Biological Systems in Vitro Focus Only

Investigation of DNA Binding Mechanisms and Adduct Formation with DNA Model Systems (Excluding Clinical Outcomes)

The interaction of platinum complexes with DNA is a primary mechanism of their biological activity. This interaction is a multi-step process that begins with the hydrolysis of the complex, where the chloride ligands are replaced by water molecules, forming a more reactive aqua species. This aquated complex then readily interacts with the nitrogen donor atoms of the purine (B94841) bases in DNA.

The electronic effect of the 4-methyl group, being electron-donating, can enhance the stability of the platinum-nitrogen bond, potentially influencing the kinetics of DNA binding. Research on various substituted pyridine (B92270) ligands has shown that the basicity of the pyridine ligand, which is influenced by substituents, has a strong effect on the kinetics of related platinum complexes.

The isomeric form of Dichlorobis(4-methylpyridine)platinum(II) is a critical determinant of its DNA interaction. Cis isomers, like the clinically used cisplatin (B142131), are capable of forming intrastrand crosslinks between adjacent purine bases, most commonly two adjacent guanines (d(GpG)) or a guanine (B1146940) and an adenine (B156593) (d(ApG)). These adducts cause a significant local distortion in the DNA double helix, including bending and unwinding. This structural alteration is recognized by various cellular proteins, which can lead to the initiation of different cellular pathways.

In contrast, trans isomers, due to their geometry, cannot form the same 1,2-intrastrand crosslinks. They typically form interstrand crosslinks or long-range intrastrand crosslinks, which result in a different type of DNA distortion. Studies on trans-platinum complexes with related ligands, such as trans-[PtCl(2)NH(3)(4-hydroxymethylpyridine)], have shown that they do interact with DNA, though the nature and consequences of these adducts differ from those of the cis isomers. nih.gov For example, circular dichroism and electrophoretic mobility studies of this trans complex demonstrated a strong interaction with DNA. nih.gov The different adducts formed by cis and trans isomers are processed differently by the cellular machinery, which is a key reason for the disparity in their biological activity.

Table 1: Comparison of DNA Interaction Characteristics of Platinum Isomers (Based on Analogous Compounds)

| Feature | cis-Isomer (Inferred) | trans-Isomer (Inferred) | Reference Compound Example |

| Primary Adduct Type | 1,2-Intrastrand (e.g., d(GpG)) | Interstrand, Long-range Intrastrand | Cisplatin, trans-[PtCl(2)NH(3)(4-hydroxymethylpyridine)] |

| DNA Structural Change | Significant local bending and unwinding | Less pronounced local distortion | Cisplatin |

| Recognition by Proteins | High-mobility group (HMG) proteins | Different protein recognition profile | Cisplatin |

This table is based on the well-established behavior of cis- and trans-platinum complexes and provides an inferred profile for the 4-methylpyridine (B42270) derivatives.

Mechanistic Analysis of Interactions with Proteins and Enzymes (Excluding Physiological Effects or Therapeutic Efficacy)

Platinum(II) complexes can bind to amino acid residues containing sulfur (methionine, cysteine) and nitrogen (histidine). The binding to proteins such as human serum albumin (HSA) is significant as it can act as a transport and depot mechanism for the drug. Studies on various platinum(II) complexes have shown moderate to high affinity for HSA, with association constants ranging from 1.0 x 10³ to 2.4 x 10⁴ M⁻¹. nih.gov The binding is typically covalent and can be influenced by the nature of the ligands on the platinum complex. The 4-methylpyridine ligands in Dichlorobis(4-methylpyridine)platinum(II) would influence its lipophilicity and steric profile, thereby affecting its binding affinity and kinetics with proteins like albumin.

Table 2: General Mechanisms of Enzyme Inhibition by Platinum Complexes

| Inhibition Type | Description | Effect on Kinetic Parameters |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Vmax unchanged, Km increased |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both free enzyme and enzyme-substrate complex. | Vmax decreased, Km unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Vmax decreased, Km decreased |

This table outlines general enzyme inhibition mechanisms and is not based on specific data for Dichlorobis(4-methylpyridine)platinum(II).

Studies on Cellular Permeation and Intracellular Distribution in In Vitro Models (Focus on Chemical Transport Mechanisms)

The ability of a platinum complex to enter a cell is a prerequisite for its interaction with intracellular targets. The lipophilicity and charge of the complex are key determinants of its ability to cross the cell membrane. The two 4-methylpyridine ligands in Dichlorobis(4-methylpyridine)platinum(II) increase its lipophilicity compared to cisplatin, which could favor passive diffusion across the lipid bilayer.

However, cellular uptake is often not solely dependent on passive diffusion. Active transport mechanisms, involving copper transporters (e.g., CTR1) and organic cation transporters (OCTs), have been shown to play a role in the uptake of various platinum complexes. nih.gov For instance, the cellular uptake of a mitochondria-targeted platinum complex was suggested to be mediated by OCTs, which are highly expressed in certain tissues. nih.gov The structural features of Dichlorobis(4-methylpyridine)platinum(II) would determine its recognition by these transporters.

Once inside the cell, the complex undergoes hydrolysis, and its intracellular distribution is influenced by its affinity for various organelles and macromolecules. Some platinum complexes show preferential accumulation in the nucleus, while others may target mitochondria. nih.gov The specific intracellular trafficking of Dichlorobis(4-methylpyridine)platinum(II) has not been detailed in the literature, but it is expected to be influenced by the physicochemical properties conferred by the 4-methylpyridine ligands.

Emerging Research Directions and Future Outlook

Exploration of New Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of platinum complexes, including dichlorobis(4-methylpyridine)platinum(II), has traditionally relied on conventional heating methods. However, the principles of green chemistry are increasingly guiding the development of new synthetic routes that are more efficient, less hazardous, and more economical. researchgate.netnih.gov A significant emerging trend is the adoption of microwave-assisted synthesis. researchgate.neteurekaselect.comrsc.org This technique can dramatically reduce reaction times from hours or even days to mere minutes, often leading to comparable or improved yields. researchgate.netnih.govrsc.org For instance, the synthesis of various cycloplatinated complexes has been achieved in 1-6 minutes using microwave irradiation, a substantial improvement over the 1-2 days required with conventional heating. researchgate.net The application of microwave-assisted synthesis to the preparation of dichlorobis(4-methylpyridine)platinum(II) from precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄) and 4-methylpyridine (B42270) holds the potential for a more energy-efficient and rapid production process. mdpi.comchemrevlett.com

Another green approach gaining traction is solvent-free synthesis, or performing reactions in environmentally benign solvents like water. nih.govnih.gov The development of solvent-free, mechanochemical grinding procedures for synthesizing related compounds highlights a promising avenue for reducing solvent waste and simplifying purification processes. nih.gov Research into the biosynthesis of platinum nanoparticles using plant extracts and microwave irradiation further underscores the innovative ways green chemistry principles are being integrated into platinum chemistry, offering a potential, albeit indirect, route to novel platinum materials. nih.govnih.gov

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms and compound structure is fundamental to developing new applications. Advanced spectroscopic techniques are at the forefront of these investigations. For platinum complexes, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹⁵Pt NMR, is a cornerstone for characterization in solution. researchgate.netnih.govmdpi.comchemrxiv.orgscilit.comresearchgate.netchemicalbook.com The chemical shifts and coupling constants in ¹⁹⁵Pt NMR, in particular, provide direct insight into the electronic environment of the platinum center. chemrxiv.orgscilit.com For instance, the ¹⁹⁵Pt NMR chemical shifts for dichloroplatinum(II) complexes are distinct from their diaqua analogues, allowing for the monitoring of ligand exchange reactions in solution. scilit.com

In the solid state, techniques like Magic Angle Spinning (MAS) ¹⁹⁵Pt solid-state NMR are emerging as powerful tools to characterize the coordination environment of platinum atoms, even for single-atom catalysts. chemrxiv.org This can provide detailed information about the local structure and homogeneity of the platinum sites. chemrxiv.org Vibrational spectroscopy, including Infrared (IR) and Raman, is also crucial for identifying the characteristic stretching frequencies of metal-ligand bonds, which can help in distinguishing between different isomers and conformations. mdpi.com The combination of these spectroscopic methods allows for a comprehensive structural elucidation of complexes like dichlorobis(4-methylpyridine)platinum(II). nih.gov

Integration of Computational Approaches for Rational Design and Prediction